![molecular formula C14H14N2O4S B13687579 Methyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate](/img/structure/B13687579.png)
Methyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate typically involves the reaction of thiazole derivatives with carbobenzyloxy (Cbz) protected amines. One common method includes the use of methyl 2-chloromethylthiazole-4-carboxylate as a starting material, which reacts with Cbz-protected amines under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
Methyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
科学研究应用
Methyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting bacterial and fungal infections.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds with potential therapeutic properties.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions, providing insights into molecular mechanisms and potential drug targets.
作用机制
The mechanism of action of Methyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. This compound may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins .
相似化合物的比较
Similar Compounds
Methyl 2-(chloromethyl)thiazole-4-carboxylate: Similar in structure but with a chlorine atom instead of the Cbz-amino group.
Methyl 2-Boc-aminothiazole-4-carboxylate: Contains a Boc (tert-butoxycarbonyl) protecting group instead of Cbz.
Uniqueness
Methyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate is unique due to the presence of the Cbz protecting group, which can be selectively removed under mild conditions, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions also adds to its utility in medicinal chemistry and other research fields .
属性
分子式 |
C14H14N2O4S |
|---|---|
分子量 |
306.34 g/mol |
IUPAC 名称 |
methyl 2-(phenylmethoxycarbonylaminomethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H14N2O4S/c1-19-13(17)11-9-21-12(16-11)7-15-14(18)20-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,18) |
InChI 键 |
BNCOHIALFUPQJY-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CSC(=N1)CNC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


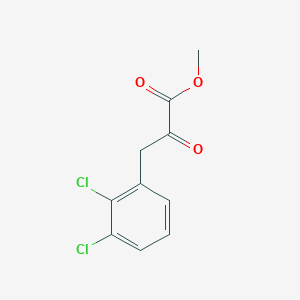
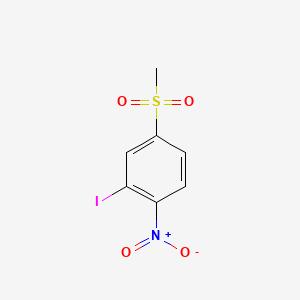
![[(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester](/img/structure/B13687501.png)



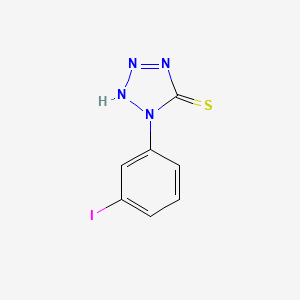
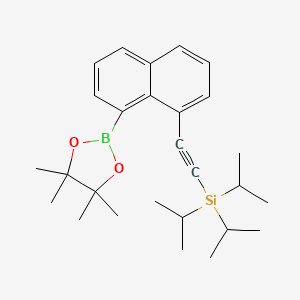
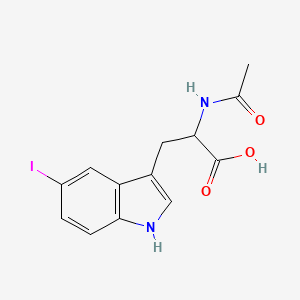
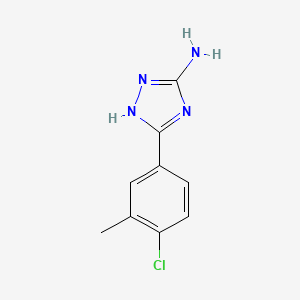
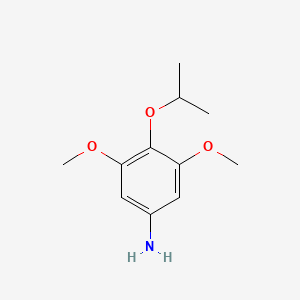
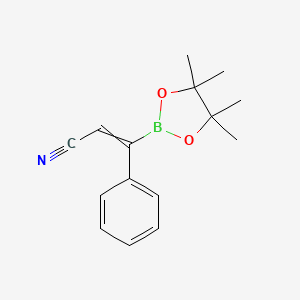
![5-Formyl-2-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-1,3-benzoxazole-7-carbonitrile](/img/structure/B13687553.png)

